4-[(5-Formyl-2-furyl)methoxy]benzonitrile
Description
Properties
IUPAC Name |
4-[(5-formylfuran-2-yl)methoxy]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c14-7-10-1-3-11(4-2-10)16-9-13-6-5-12(8-15)17-13/h1-6,8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPICANRJCDTIIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCC2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Optimization
The target structure can be synthesized by coupling a halogenated benzonitrile derivative (e.g., 4-bromo- or 4-iodobenzonitrile) with 5-formyl-2-furylboronic acid. Key steps include:
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Catalyst System : Palladium(0) catalysts (e.g., 10% Pd/C) facilitate the coupling.
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Solvent and Base : 1,2-Dimethoxyethane (DME) or methanol with triethylamine (Et₃N) as a base ensures efficient transmetalation.
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Conditions : Reactions proceed under nitrogen at 45–50°C for 15–24 hours, achieving yields up to 96%.
Mechanistic Insights
The Pd(0) catalyst oxidatively adds to the aryl halide, forming a palladium(II) intermediate. Subsequent transmetalation with the boronic acid and reductive elimination yield the biaryl ether. The formyl group on the furan remains intact under these conditions, avoiding side reactions.
Purification Strategies
Post-reaction purification involves:
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Filtration : Removal of Pd/C catalyst.
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Solvent Extraction : Water-ethyl acetate partitioning to isolate the product.
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Recrystallization : Toluene-hexane mixtures yield high-purity crystals (99.6% by HPLC).
Mitsunobu Etherification for Methoxy Linkage
Mitsunobu reactions offer an alternative route for forming the methoxy bridge between 4-hydroxybenzonitrile and 5-formyl-2-furanmethanol.
Reaction Parameters
Yield and Limitations
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Yield : ~85–90% for the Mitsunobu step.
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Challenges : The formyl group may require protection (e.g., acetal formation) to prevent side reactions during coupling.
Oxidation of Hydroxymethyl to Formyl Group
Introducing the formyl group on the furan ring is critical. Two methods are prominent:
Pyridinium Chlorochromate (PCC) Oxidation
Vilsmeier-Haack Formylation
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Reagents : Dimethylformamide (DMF) and phosphoryl chloride (POCl₃) generate the Vilsmeier reagent, which formylates furan derivatives at the 5-position.
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Scope : Applicable to electron-rich furans, yielding 5-formyl products in ~80% yield.
Comparative Analysis of Synthetic Routes
Large-Scale Production and Industrial Feasibility
The Suzuki-Miyaura method is preferred for industrial synthesis due to:
Chemical Reactions Analysis
4-[(5-Formyl-2-furyl)methoxy]benzonitrile undergoes various chemical reactions, including:
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions include 4-[(5-carboxy-2-furyl)methoxy]benzonitrile, 4-[(5-hydroxymethyl-2-furyl)methoxy]benzonitrile, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
4-[(5-Formyl-2-furyl)methoxy]benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(5-Formyl-2-furyl)methoxy]benzonitrile involves its interaction with nucleophilic sites in biological molecules. The formyl group can form covalent bonds with amino groups in proteins, leading to the formation of Schiff bases . This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Substituents
*Hypothetical formula based on structural analysis.
Key Insights :
Bioactive Benzonitrile Derivatives
Key Insights :
Physicochemical Properties
Key Insights :
- The formyl group may increase polarity compared to trifluoromethyl or methoxy substituents, affecting solubility .
Biological Activity
4-[(5-Formyl-2-furyl)methoxy]benzonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a benzonitrile core substituted with a methoxy group and a furan moiety, which is essential for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antioxidant Activity : The presence of the furan ring contributes to its antioxidant properties, which may protect cells from oxidative stress.
- Anticancer Properties : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anticancer | IC50 values in various cancer lines | |
| Anti-inflammatory | Modulation of cytokine release |
Study 1: Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 10 to 20 µM, indicating moderate potency. The mechanism was linked to the induction of apoptosis as confirmed by flow cytometry analysis.
Study 2: Antioxidant Properties
A study evaluating the antioxidant capacity showed that the compound effectively reduced oxidative stress markers in cell cultures exposed to hydrogen peroxide. This suggests a protective role against oxidative damage, which is crucial in preventing various diseases, including cancer and neurodegenerative disorders.
Study 3: Anti-inflammatory Effects
Research indicated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This highlights its potential application in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
